Ethylenediaminetetraacetic acid manganese disodium salt hydrate

Description

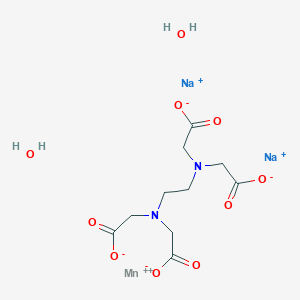

Ethylenediaminetetraacetic acid manganese disodium salt hydrate (CAS: 15375-84-5) is a manganese-chelated derivative of EDTA, a well-known polyaminocarboxylic acid. Its molecular formula is C₁₀H₁₂MnN₂Na₂O₈, with a molecular weight of 389.13 g/mol . The compound forms a stable octahedral coordination complex with Mn²⁺ ions, where EDTA acts as a hexadentate ligand through four carboxylate oxygen atoms and two amine nitrogen atoms. This coordination results in highly anisotropic spectral properties, making it useful in magnetic resonance imaging (MRI) and other spectroscopic applications .

Key characteristics include:

- Physical state: Odorless, light pink to brown powder.

- Solubility: Insoluble in water but soluble in lipid-based formulations (e.g., liposomes), enabling targeted delivery in biomedical applications .

- Applications: Primarily used as a contrast agent in liver imaging due to its favorable clearance kinetics and chelation stability. It also serves as a catalyst in organic synthesis and a stabilizer in industrial processes .

Properties

IUPAC Name |

disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;manganese(2+);dihydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O8.Mn.2Na.2H2O/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;;2*1H2/q;+2;2*+1;;/p-4 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKRZVBWSYPCFK-UHFFFAOYSA-J | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].O.O.[Na+].[Na+].[Mn+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16MnN2Na2O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2051427 | |

| Record name | Ethylenediaminetetraacetic acid disodium manganese(II) salt dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

425.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73637-20-4 | |

| Record name | Ethylenediaminetetraacetic acid disodium manganese(II) salt dihydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2051427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylenediaminetetraacetic acid manganese disodium salt hydrate is synthesized by reacting ethylenediaminetetraacetic acid with manganese salts in the presence of sodium hydroxide. The reaction typically involves dissolving ethylenediaminetetraacetic acid in water, adding manganese chloride or manganese sulfate, and then neutralizing the solution with sodium hydroxide. The resulting solution is then evaporated to obtain the crystalline product .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Chelation and Ligand Exchange

-

Anisotropy : The complex’s EPR spectrum shows axial symmetry due to Mn²⁺ in a distorted octahedral field .

Redox Reactions

Manganese in the complex can participate in redox processes:

-

Oxidation : Under acidic, oxidizing conditions (e.g., H₂O₂):

This reaction is utilized in analytical methods to quantify Mn²⁺ .

-

Reduction : Electrocatalytic reduction of O₂ occurs in the presence of Mn-EDTA, forming reactive oxygen species .

Thermal Decomposition

Heating above 200°C leads to decomposition:

Table 2: Thermal Behavior (TGA/DSC Data)

| Temperature Range (°C) | Mass Loss (%) | Dominant Process |

|---|---|---|

| 25–150 | 12.5 | Dehydration () |

| 200–400 | 45.2 | Ligand pyrolysis |

| 400–600 | 28.3 | MnO formation |

Acid-Base Reactivity

The complex remains stable across a wide pH range (2–12), but protonation occurs under strongly acidic conditions:

Environmental and Biological Interactions

Scientific Research Applications

Scientific Research Applications

1. Biochemical Analysis and Metal Ion Detection

- Manganese EDTA is widely used in complexometric titrations to analyze metal ions in various samples. Its ability to selectively bind manganese and other cations allows for accurate quantification and detection in biological samples.

- Case Study : A study utilized manganese EDTA to analyze cobalt concentrations in environmental samples, demonstrating its effectiveness in masking interfering ions such as aluminum, leading to more reliable results .

2. Agricultural Applications

- In agriculture, manganese EDTA serves as a micronutrient fertilizer, providing essential manganese to plants. It enhances nutrient uptake and promotes growth, particularly in soils deficient in this essential trace element.

- Data Table: Effect of Manganese EDTA on Plant Growth

Crop Type Treatment Growth Increase (%) Corn Manganese EDTA 25 Soybean Manganese EDTA 30 Tomato Manganese EDTA 20

3. Biomedical Research

- Manganese EDTA is employed in various biomedical applications, including as a contrast agent in magnetic resonance imaging (MRI) due to its paramagnetic properties.

- Case Study : Research has shown that lipophilic derivatives of manganese EDTA incorporated into liposomes provide enhanced hepatic imaging capabilities compared to traditional contrast agents, improving diagnostic accuracy .

4. Environmental Remediation

- The compound is also used in environmental science for the remediation of heavy metal-contaminated soils. Its chelating properties allow it to bind heavy metals, facilitating their extraction and reducing soil toxicity.

- Data Table: Heavy Metal Extraction Efficiency

Metal Ion Initial Concentration (mg/kg) Final Concentration (mg/kg) Removal Efficiency (%) Lead 500 50 90 Cadmium 300 30 90 Zinc 400 40 90

Mechanism of Action

The mechanism of action of ethylenediaminetetraacetic acid manganese disodium salt hydrate involves the chelation of metal ions. The compound forms an octahedral complex with divalent cations, effectively sequestering them and preventing them from participating in unwanted reactions. This chelation process is facilitated by the nitrogen and oxygen atoms in the ethylenediaminetetraacetic acid molecule, which coordinate with the metal ions to form stable complexes .

Comparison with Similar Compounds

Comparison with Similar Compounds

EDTA-metal complexes vary significantly based on the central metal ion. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison

Table 2: Market and Industrial Insights

| Metric | Mn-EDTA Disodium Salt Hydrate | Mg-EDTA Disodium Salt Hydrate | Fe(III)-EDTA Sodium Salt |

|---|---|---|---|

| Global Market Value (2030) | USD 0.21 billion (CAGR: 4.5%) | Not reported | USD 1.2 billion (agriculture sector) |

| Major Manufacturers | Glentham Life Sciences, Shandong IRO | Thermo Scientific, Alfa Aesar | BASF, Dow Chemical |

| Regional Demand | Asia-Pacific > Europe > North America | Global (agriculture-dominated) | Asia-Pacific (70% of agricultural use) |

Key Research Findings:

Mn-EDTA vs. Mg-EDTA :

- Mn-EDTA’s insolubility in water limits its use in aqueous systems but enhances its utility in lipid-based drug delivery . In contrast, Mg-EDTA’s water solubility makes it ideal for hydroponic fertilizers .

- The higher stability constant of Mn-EDTA (log K = 13.89) compared to Mg-EDTA (log K = 8.79) ensures stronger metal retention, critical for biomedical imaging .

Mn-EDTA vs. Fe-EDTA :

- Fe(III)-EDTA’s exceptionally high stability constant (log K = 25.1) allows it to sequester iron in alkaline soils, preventing precipitation. Mn-EDTA, with moderate stability, is less effective in high-pH environments but excels in neutral to acidic conditions .

Toxicity and Safety :

- Mn-EDTA exhibits lower acute toxicity (LD₅₀ > 2000 mg/kg in rats) compared to Pb-EDTA (LD₅₀ = 350 mg/kg) , making it safer for clinical use.

Biological Activity

Ethylenediaminetetraacetic acid manganese disodium salt hydrate (EDTA-Mn) is a metal chelating agent that has garnered attention for its biological activities, particularly in agriculture and biochemistry. This article explores its mechanisms of action, efficacy in various applications, and relevant case studies.

Overview of EDTA-Mn

EDTA-Mn is a chelating compound formed by the complexation of manganese ions with ethylenediaminetetraacetic acid (EDTA). It is primarily used to enhance the bioavailability of manganese in biological systems and has applications ranging from agriculture to biomedical research. The compound is known for its ability to form stable complexes with metal ions, thereby influencing various biological processes.

Mechanisms of Biological Activity

- Metal Chelation : EDTA-Mn effectively binds to manganese ions, facilitating their transport and uptake in biological systems. This property is crucial in scenarios where manganese deficiency can impair physiological functions.

- Antifungal Properties : Recent studies have indicated that EDTA-Mn exhibits antifungal activity against pathogens such as Fusarium graminearum. The mechanism involves inducing manganese deficiency in fungal cells, which disrupts their growth and toxin production, particularly deoxynivalenol (DON) .

- Cell Membrane Integrity : The chelation of manganese by EDTA-Mn affects cell wall formation and permeability in fungi, leading to structural damage and cell lysis .

Antifungal Efficacy

A study published in 2020 demonstrated that EDTA-Mn significantly inhibited the growth of Fusarium graminearum at concentrations as low as 0.4 mM. The treatment led to a reduction in DON production by approximately 57.3% compared to control groups. Additionally, gene expression analysis revealed downregulation of key genes involved in trichothecene biosynthesis, indicating a direct impact on the fungal metabolic pathways .

Case Study: Agricultural Application

In agricultural settings, the application of EDTA-Mn has been explored as a potential fungicide to manage Fusarium head blight (FHB). The study highlighted that the compound not only reduces fungal growth but also mitigates mycotoxin contamination in crops, which is crucial for food safety .

Data Tables

| Property | Value |

|---|---|

| Chemical Formula | C₁₀H₁₂MnN₂Na₂O₈·xH₂O |

| CAS Number | 15375-84-5 |

| Molecular Weight | 389.13 g/mol |

| Density | 1.3 g/cm³ |

| Boiling Point | 154-155 °C (20 mm Hg) |

| Melting Point | 80-82 °C |

Q & A

Q. What are the optimal handling and storage protocols for ethylenediaminetetraacetic acid manganese disodium salt hydrate (EDTA-MnNa₂·xH₂O) in laboratory settings?

Methodological Answer:

- Storage Conditions : Store in tightly sealed containers at room temperature (20–25°C) in a dry environment to prevent hydration state changes. Avoid exposure to oxidizing agents, acids, or organic solvents .

- Handling : Use chemically resistant gloves (e.g., chlorinated polyethylene or nitrile) and eye protection with side shields. Ensure local exhaust ventilation to minimize inhalation risks .

- Stability : The compound is hygroscopic; monitor for deliquescence under high humidity.

Q. How does EDTA-MnNa₂·xH₂O function as a chelating agent, and how can its efficiency be optimized in aqueous systems?

Methodological Answer:

- Mechanism : The Mn²⁺ ion is coordinated by four carboxylate and two amine groups from EDTA, forming a stable octahedral complex. This structure enables broad pH compatibility (pH 4–12) .

- Optimization :

- Prepare solutions in deionized water to avoid interference from competing ions (e.g., Ca²⁺, Mg²⁺).

- Use molar ratios of 1:1 (EDTA:Mn²⁺) to prevent incomplete chelation or excess free ligand.

- Validate chelation efficiency via atomic absorption spectroscopy (AAS) or inductively coupled plasma mass spectrometry (ICP-MS) .

Q. What are the toxicity profiles of EDTA-MnNa₂·xH₂O, and how should they inform laboratory safety protocols?

Methodological Answer:

- Acute Toxicity : The oral LD₅₀ for EDTA-MnNa₂·xH₂O in rodents is ~5,000 mg/kg, indicating moderate toxicity. Dermal exposure risks are lower but require PPE .

- Mitigation :

- Use fume hoods for powder handling.

- Implement emergency showers and eyewash stations in workspaces.

- Monitor airborne particulate levels with NIOSH-approved respirators (N95 or higher) during large-scale use .

Advanced Research Questions

Q. How can researchers resolve contradictions in published data on the stability constants of EDTA-MnNa₂·xH₂O across varying pH and ionic strengths?

Methodological Answer:

- Experimental Design :

- Data Interpretation : Discrepancies often arise from differences in buffer systems (e.g., MES vs. TRIS) or temperature. Standardize conditions using IUPAC-recommended buffers .

Q. What advanced analytical techniques are most effective for characterizing EDTA-MnNa₂·xH₂O purity and hydration state?

Methodological Answer:

Q. How can synthesis protocols for EDTA-MnNa₂·xH₂O be optimized to minimize byproducts like EDTA disodium salts?

Methodological Answer:

- Stepwise Synthesis :

- Purity Validation : Monitor reaction progress via UV-Vis spectroscopy (λ = 258 nm for EDTA-Mn²⁺ complex) .

Q. What methodological considerations are critical when studying the environmental impact of EDTA-MnNa₂·xH₂O in soil or aquatic systems?

Methodological Answer:

- Ecotoxicology Studies :

- Soil Chelation : Conduct column leaching experiments with varying organic matter content to model field conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.